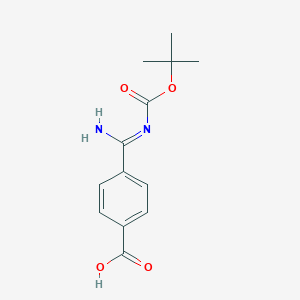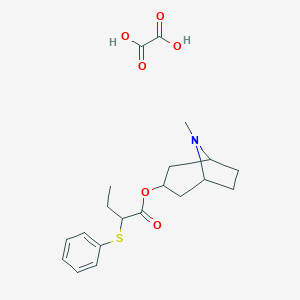
Tropine 2-(phenylthio)butanoate oxalate salt
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .
Molecular Structure Analysis
The SMILES string for Tropine 2-(phenylthio)butanoate oxalate salt isOC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; . Physical And Chemical Properties Analysis
Tropine 2-(phenylthio)butanoate oxalate salt has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .科研应用
Sorption and Interaction with Soil and Minerals
The interaction of chemical compounds like Tropine 2-(phenylthio)butanoate oxalate salt with soil and minerals is critical in understanding their environmental impact and mobility. A study by Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides to soil, organic matter, and minerals. The research highlighted that soil organic matter and iron oxides are significant sorbents for such compounds, indicating that Tropine 2-(phenylthio)butanoate oxalate salt might have similar interactions with soil components, which could influence its stability and distribution in the environment Werner, Garratt, & Pigott, 2012.
Metabolic Engineering in Plant Species
The use of metabolic engineering to enhance the production of alkaloids in plants has significant implications for compounds like Tropine 2-(phenylthio)butanoate oxalate salt. Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, and Mirjalili (2008) detailed how metabolic engineering techniques can improve the production of tropane alkaloids, focusing on scopolamine. This research suggests that similar techniques could potentially be applied to optimize the production of Tropine 2-(phenylthio)butanoate oxalate salt in plant species, enhancing its availability for various applications Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, & Mirjalili, 2008.
Therapeutic and Biological Relevance
Tropine 2-(phenylthio)butanoate oxalate salt, like other compounds, may interact with biological systems in ways that are therapeutically relevant. Hecht (2000) discussed the inhibition of carcinogenesis by isothiocyanates, emphasizing the potential of natural and synthetic compounds to act as chemopreventive agents. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could also have chemopreventive properties, given its structural characteristics Hecht, 2000.
Nutritional Treatment and Biochemical Studies
Compounds like Tropine 2-(phenylthio)butanoate oxalate salt might be involved in nutritional treatments and have impacts on biochemical pathways. Badawy (2013) reviewed the novel nutritional treatment for manic and psychotic disorders, focusing on amino acid depletion studies. This indicates that understanding the biochemical pathways and interactions of Tropine 2-(phenylthio)butanoate oxalate salt could lead to new therapeutic approaches or nutritional treatments Badawy, 2013.
Interaction with Amino Acids and Microbiome
The interaction of chemical compounds with amino acids and the microbiome is an area of significant interest in scientific research. Grifka-Walk, Jenkins, and Kominsky (2021) reviewed the intra-kingdom signaling molecule tryptophan, emphasizing its metabolic pathways and implications in host and microbiome interactions. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could similarly interact with amino acids and influence microbiome dynamics Grifka-Walk, Jenkins, & Kominsky, 2021.
性质
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVWGGNICLTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine 2-(phenylthio)butanoate oxalate salt | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

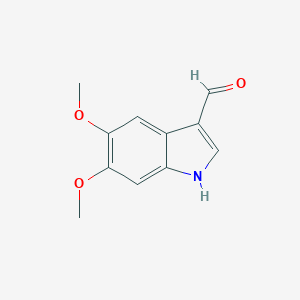
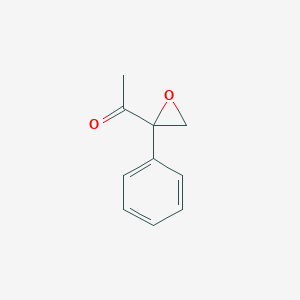



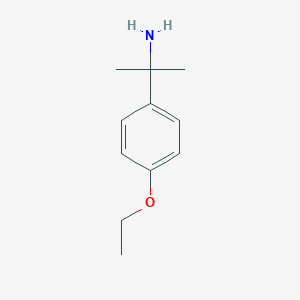
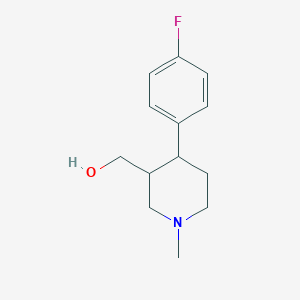
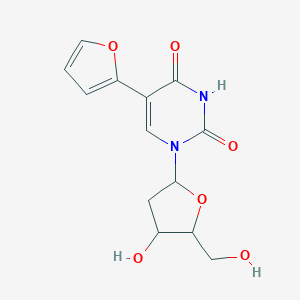
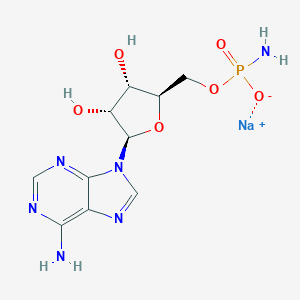
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
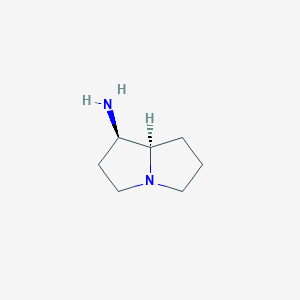
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
